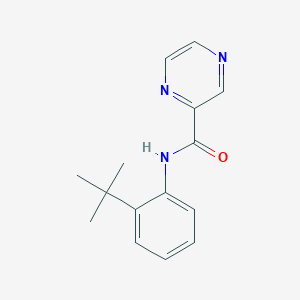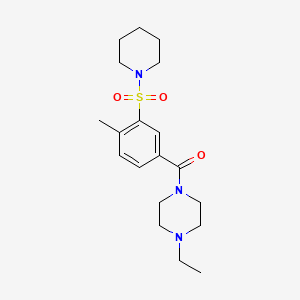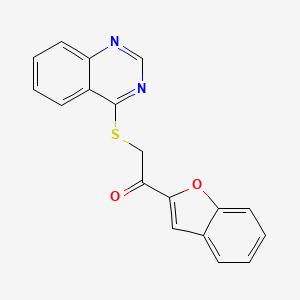
N-(2-tert-butylphenyl)pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-tert-butylphenyl)pyrazine-2-carboxamide, also known as BPC-157, is a synthetic peptide that has gained attention in scientific research due to its potential healing properties. BPC-157 is derived from a protein found in the stomach called Body Protection Compound and is known for its ability to promote healing in various tissues throughout the body. In
Applications De Recherche Scientifique
N-(2-tert-butylphenyl)pyrazine-2-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to promote healing in various tissues, including the skin, muscle, bone, and gastrointestinal tract. N-(2-tert-butylphenyl)pyrazine-2-carboxamide has also been studied for its potential to improve cognitive function, reduce inflammation, and protect against oxidative stress.
Mécanisme D'action
The exact mechanism of action of N-(2-tert-butylphenyl)pyrazine-2-carboxamide is not fully understood, but it is believed to work by promoting the production of growth factors and cytokines, which are involved in the healing process. N-(2-tert-butylphenyl)pyrazine-2-carboxamide may also stimulate the formation of new blood vessels, which can improve blood flow to injured tissues and promote healing.
Biochemical and Physiological Effects
N-(2-tert-butylphenyl)pyrazine-2-carboxamide has been shown to have a range of biochemical and physiological effects. It has been found to promote the production of collagen, which is essential for the healing of connective tissues such as tendons and ligaments. N-(2-tert-butylphenyl)pyrazine-2-carboxamide has also been shown to reduce inflammation and protect against oxidative stress, which can contribute to tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-tert-butylphenyl)pyrazine-2-carboxamide in lab experiments is its potential to promote healing in various tissues. This can be useful in studying the effects of injury and inflammation on the body. However, one limitation of using N-(2-tert-butylphenyl)pyrazine-2-carboxamide is that it is a synthetic peptide and may not accurately mimic the natural healing processes that occur in the body.
Orientations Futures
There are many potential future directions for the study of N-(2-tert-butylphenyl)pyrazine-2-carboxamide. One area of interest is its potential to improve cognitive function and protect against neurodegenerative diseases. N-(2-tert-butylphenyl)pyrazine-2-carboxamide may also have applications in the treatment of chronic pain and inflammation. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of N-(2-tert-butylphenyl)pyrazine-2-carboxamide.
Conclusion
In conclusion, N-(2-tert-butylphenyl)pyrazine-2-carboxamide is a synthetic peptide that has gained attention in scientific research due to its potential healing properties. It has been studied for its ability to promote healing in various tissues, reduce inflammation, and protect against oxidative stress. N-(2-tert-butylphenyl)pyrazine-2-carboxamide has potential therapeutic applications in a range of areas, including the treatment of chronic pain and inflammation, cognitive function, and neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action and potential applications of N-(2-tert-butylphenyl)pyrazine-2-carboxamide.
Méthodes De Synthèse
N-(2-tert-butylphenyl)pyrazine-2-carboxamide is synthesized by combining amino acids in a specific sequence using solid-phase peptide synthesis. This process involves the use of a resin-bound amino acid, which is coupled with the next amino acid in the sequence using a coupling agent. The process is repeated until the desired peptide sequence is obtained.
Propriétés
IUPAC Name |
N-(2-tert-butylphenyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-15(2,3)11-6-4-5-7-12(11)18-14(19)13-10-16-8-9-17-13/h4-10H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXZOUNBJWUUQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-tert-butylphenyl)pyrazine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7464976.png)
![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B7464982.png)
![4-[(4-Propylphenoxy)methyl]benzoic acid](/img/structure/B7464985.png)
![2-(2-chlorophenyl)sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7464987.png)

![N-benzyl-2-[[3-[2-(benzylamino)-2-oxoethyl]-6-methoxy-1,3-benzothiazol-2-ylidene]amino]acetamide](/img/structure/B7465001.png)

![6-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7465012.png)
![{(benzylamino)[3-(biphenyl-4-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}phosphonic acid](/img/structure/B7465020.png)
![3-(4-Ethylphenyl)-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanylquinazolin-4-one](/img/structure/B7465021.png)
![N-(4-chloro-3-nitrophenyl)-3-[[2-chloro-5-(trifluoromethyl)phenyl]sulfamoyl]benzamide](/img/structure/B7465033.png)


![N-[(2-methylphenyl)methyl]ethanesulfonamide](/img/structure/B7465057.png)